molecular formula C13H20BNO4 B8258619 2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B8258619
M. Wt: 265.12 g/mol
InChI Key: IGYIACKWNOJGHT-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted with methoxy groups at positions 2 and 4 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2,4-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-9(16-5)7-8-15-11(10)17-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIACKWNOJGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

A representative procedure involves:

  • Reagents : 3-Bromo-2,4-dimethoxypyridine, B₂pin₂ (1.2–1.5 equiv), PdCl₂(dppf) (5–10 mol%), KOAc (2–3 equiv).

  • Conditions : 1,4-dioxane, 80–100°C, 12–24 h.

  • Workup : Filtration, extraction, and silica gel chromatography.

Catalyst SystemBaseSolventTemp (°C)YieldReference
PdCl₂(dppf)KOAcDioxane10051%
Pd(OAc)₂/dppfNa₂CO₃Toluene12064%

Optimization and Reaction Variants

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times while maintaining high yields:

  • Conditions : 1,4-dioxane, 100°C, 30 min, PdCl₂(dppf).

  • Yield : ~72% for analogous pyridine derivatives.

Solvent and Base Effects

  • DMF : Enhances reaction rates but requires higher temperatures (100°C).

  • Toluene/EtOH : Used in Suzuki couplings but less common for borylation.

  • K₂CO₃ vs. KOAc : Potassium acetate provides milder conditions and better functional group tolerance.

Catalyst Screening

CatalystLigandTemp (°C)YieldReference
PdCl₂(dppf)dppf10051%
Pd(OAc)₂/dppfdppf12064%
Pd(PPh₃)₄10040%

Challenges and Stability Considerations

  • Regioselectivity : Halogenation at the 3-position is critical. Electron-donating methoxy groups direct electrophilic substitution to the 3-position, but competing pathways may require careful control.

  • Protodeborylation : The pinacol ester is stable under basic conditions but may degrade in protic solvents. Storage under inert gas (N₂/Ar) at 2–8°C is recommended.

Applications in Cross-Coupling Reactions

This boronate ester participates in Suzuki-Miyaura couplings with aryl/vinyl halides. For example:

  • Reaction with Aryl Bromides : Forms biaryl derivatives under Pd catalysis.

  • Functional Group Tolerance : Compatible with methoxy, carbonyl, and nitro groups.

Comparative Analysis of Reported Methods

MethodKey AdvantageLimitation
PdCl₂(dppf)/KOAcHigh functional group toleranceModerate yields (51%)
Microwave irradiationReduced reaction timeRequires specialized equipment
Pd(OAc)₂/dppfHigher yields (64%)Harsher conditions (120°C)

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

Scientific Research Applications

Organic Synthesis

The primary application of 2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is in organic synthesis. It is widely utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming biaryl compounds. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Key Features :

  • Reactivity : The compound acts as a boronic ester that can form stable complexes with palladium.
  • Transmetalation Process : The palladium-boron complex undergoes transmetalation with aryl or vinyl halides followed by reductive elimination to yield biaryl products.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an essential reagent for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form complex structures makes it valuable in drug design and development.

Applications Include :

  • Development of new therapeutic agents.
  • Synthesis of boron-containing compounds that exhibit biological activity .

Material Science

The compound is also applied in material science for developing organic electronic materials and polymers. Its unique structural features enhance the properties of materials used in electronic devices.

Specific Uses :

  • Creation of advanced polymers with improved thermal stability and mechanical strength.
  • Development of nanomaterials for various applications .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating agrochemicals. It aids in creating more effective pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study on Medicinal Chemistry : Research demonstrated its utility in synthesizing novel anti-cancer agents through Suzuki-Miyaura coupling reactions that led to the formation of biaryl compounds with enhanced biological activity.
  • Material Science Innovations : Studies showed that incorporating this compound into polymer matrices significantly improved their electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The compound acts as a boronic ester, participating in cross-coupling reactions through the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and auxiliary substituents significantly influences reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2,4-Dimethoxy-3-(dioxaborolan-2-yl)pyridine 2-OCH₃, 4-OCH₃, 3-boronate C₁₄H₂₁BN₂O₄ 292.14 Cross-coupling reactions, drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Thermo Scientific) 4-boronate C₁₁H₁₆BNO₂ 205.06 Building block for biaryl synthesis
2-Methanesulfonyl-5-(dioxaborolan-2-yl)pyridine 2-SO₂CH₃, 5-boronate C₁₂H₁₇BNO₄S 297.15 Electrophilic functionalization
5-Ethyl-2-methyl-4-phenylpyrrolidine-boronate () Cyclic amine, boronate C₁₈H₂₉BN₂O₂ 316.25 Hydrogenation substrates
  • Electronic Effects: The methoxy groups in the target compound are electron-donating, enhancing the electron density of the pyridine ring, which may stabilize intermediates in cross-coupling reactions.
  • Steric Hindrance : The 3-position boronate in the target compound may experience less steric hindrance compared to ortho-substituted analogues (e.g., 2-benzyl-5-boronate pyridine in ), improving accessibility for catalytic coupling .

Stability and Handling

  • Hydrolytic Stability : Pinacol boronate esters (as in the target compound) are generally stable to hydrolysis compared to boronic acids. However, electron-deficient pyridines (e.g., sulfonyl-substituted analogues) may exhibit reduced stability under acidic conditions .
  • Storage : Commercial derivatives like 4-(dioxaborolan-2-yl)pyridine () are typically stored under inert conditions, reflecting the sensitivity of boronate esters to moisture .

Market and Commercial Availability

  • Pharmaceutical Relevance : Derivatives such as 2-ethyl-5-boronate-pyrrolo[2,3-b]pyridine () are explored in kinase inhibitors, underscoring the medicinal chemistry applications of such boronate esters .

Biological Activity

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic ester derivative of pyridine with the molecular formula C13H20BNO4C_{13}H_{20}BNO_4. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

  • IUPAC Name : this compound
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 1300645-77-5
  • Structure : The compound features a pyridine ring substituted at the 2 and 4 positions with methoxy groups and a boronic ester at the 3 position.

Synthesis

The synthesis typically involves the borylation of 2,4-dimethoxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst under an inert atmosphere. This reaction is crucial for preparing various derivatives and exploring their biological activities.

The biological activity of this compound is largely attributed to its role as a boronic ester. It participates in cross-coupling reactions that are essential in synthesizing biaryl compounds which have significant pharmaceutical applications. The mechanism involves:

  • Formation of a palladium-boron complex.
  • Transmetalation with aryl or vinyl halides.
  • Reductive elimination to yield biaryl products.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Some studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of related pyridine derivatives. The findings indicated that these compounds could selectively bind to sigma receptors associated with tumor growth regulation.

CompoundSigma Receptor Binding Affinity (nM)Tumor Cell Line Inhibition (%)
RM2733285
RM2744570
RM2755065

In Vitro Studies

In vitro evaluations have demonstrated that this compound can interact with various biological targets:

  • Sigma Receptors : Binding studies reveal high affinity for sigma receptors which are implicated in several neurodegenerative diseases and cancers.

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity of boronic esters. Preliminary toxicity assessments indicate:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

These findings necessitate careful handling and further studies on safety profiles.

Organic Synthesis

Due to its reactivity as a boronic ester:

  • Suzuki-Miyaura Coupling : It serves as a key reagent in forming biaryl compounds which are vital in drug discovery and development.

Medicinal Chemistry

The compound is being investigated for its potential use in developing new therapeutic agents targeting sigma receptors involved in cancer progression and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative (e.g., 3-bromo-2,4-dimethoxypyridine) and a boronic ester. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent/base optimization : Use of THF or dioxane with aqueous Na₂CO₃ or K₂CO₃ to stabilize the boron intermediate .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at C2/C4 and boron at C3). Boron shifts (~30–40 ppm in ¹¹B NMR) and splitting patterns in ¹H NMR (e.g., diastereotopic protons near the dioxaborolane ring) are diagnostic .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass for C₁₆H₂₃BN₂O₄ ≈ 326.18 g/mol) .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .

Q. What are the primary applications of this compound in academic research?

  • Pharmaceutical intermediates : As a coupling partner in synthesizing bioactive molecules (e.g., kinase inhibitors or fluorescent probes) .
  • Materials science : Building block for organic semiconductors or metal-organic frameworks (MOFs) due to its electron-deficient boron center .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in splitting patterns (e.g., broad peaks or missing couplings) may arise from boron quadrupolar relaxation or dynamic effects . Strategies include:

  • Variable-temperature NMR : To observe coalescence of split signals caused by hindered rotation .
  • ²D NMR (COSY, HSQC) : To assign overlapping proton environments, particularly near the dioxaborolane ring .
  • Complementary techniques : Pairing with X-ray data to validate assignments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Steric hindrance : Bulky methoxy and dioxaborolane groups reduce crystal symmetry. Use slow evaporation in non-polar solvents (e.g., hexane/EtOAc) to improve lattice packing .
  • Twinned crystals : Common due to flexible dioxaborolane moieties. Refinement in SHELXL with TWIN/BASF commands can resolve ambiguities .

Q. How can cross-coupling yields be optimized for derivatives of this compound?

  • Catalyst tuning : Pd₂(dba)₃ with SPhos ligands enhances sterically hindered couplings .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining regioselectivity .
  • Boron protection : Adding pinacol or ethylene glycol prevents protodeboronation during coupling .

Q. What computational methods predict the reactivity of the boron center in this compound?

  • Density Functional Theory (DFT) : Calculates electrophilicity at the boron atom (e.g., using B3LYP/6-31G* basis sets) to predict Suzuki coupling efficiency .
  • Molecular docking : Models interactions with catalytic palladium intermediates to rationalize regioselectivity .

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